Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Description
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS: 2007908-42-9) is a fluorinated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₃ClFNO₂ and a molecular weight of 245.68 g/mol . It is characterized by a methyl ester group at position 1 and a fluorine substituent at position 6 of the tetrahydroisoquinoline scaffold. The compound is typically stored at 2–8°C to maintain stability and is available in purities ranging from 95% to 97% .
Key physicochemical properties include:
- InChIKey: CUONHCFNFRTXAO-UHFFFAOYSA-N
- Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Primarily used as a building block in organic synthesis and pharmaceutical research, particularly for developing central nervous system (CNS)-targeting agents due to its structural resemblance to bioactive alkaloids .
Properties
IUPAC Name |
methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUONHCFNFRTXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007908-42-9 | |
| Record name | 1-Isoquinolinecarboxylic acid, 6-fluoro-1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007908-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride typically involves the reaction of 6-fluoro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Research and Application Notes
- Synthetic Utility : These compounds serve as intermediates in synthesizing alkaloid-like molecules and CNS-targeting drugs. For example, ethyl 6,7-dimethoxy analogs (e.g., CAS 52-55) have been explored for their dopaminergic activity .
- Supplier Availability : The target compound is supplied by Acmec , ECHEMI , and Combi-Blocks in quantities up to 1g, highlighting its demand in high-throughput screening .
- Safety Profile : The hydrochloride salt form enhances solubility but necessitates careful handling due to respiratory and dermal irritation risks .
Biological Activity
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS No. 2007908-42-9) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of monoamine oxidase (MAO). This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
| Property | Value |
|---|---|
| Chemical Formula | C11H13ClFNO2 |
| Molecular Weight | 245.68 g/mol |
| IUPAC Name | methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride |
| PubChem CID | 123134779 |
This compound primarily acts as an inhibitor of the enzymes monoamine oxidase A (MAO-A) and B (MAO-B). This inhibition leads to an increase in the levels of monoamine neurotransmitters such as dopamine and serotonin in the brain.
Biochemical Pathways
The compound's action impacts several biochemical pathways:
- Inhibition of MAO-A and MAO-B : This results in decreased catabolism of neurotransmitters.
- Increased Dopamine Levels : Enhanced levels of dopamine can lead to improved mood and cognitive functions.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties under oxidative stress conditions by reducing free radicals and enhancing neurotransmitter availability .
Pharmacokinetics
This compound shows high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB). This characteristic is crucial for its potential therapeutic applications in neurodegenerative diseases and mood disorders .
Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies :
- Neuroprotective Effects :
- Case Studies :
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| MAO Inhibition | Inhibits MAO-A and MAO-B leading to increased monoamines |
| Neuroprotection | Protects neurons from oxidative damage |
| Antidepressant Potential | May improve mood and cognitive functions |
Q & A
Q. What are the key structural and physicochemical properties of methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride?
The compound has the molecular formula CHClFNO and a molecular weight of 231.66 g/mol . Its stereochemistry is critical, as evidenced by enantiomer-specific entries in synthetic catalogs (e.g., the (1S)-configured derivative in ). Key characterization methods include:
- NMR spectroscopy (1H/13C) to confirm the fluorine substitution at position 6 and the ester/carboxylate groups.
- Mass spectrometry (HRMS) for molecular ion validation .
- HPLC with chiral columns to resolve stereoisomers, as impurities in similar tetrahydroisoquinoline derivatives are rigorously monitored .
Q. What synthetic routes are reported for this compound, and what are common challenges?
Synthesis typically involves:
- Fluorination strategies : Electrophilic fluorination of tetrahydroisoquinoline precursors, followed by esterification and hydrochloride salt formation .
- Challenges : Fluorine incorporation may require anhydrous conditions to avoid side reactions. Stereochemical control at the 1-position (carboxylate) is critical; asymmetric catalysis or chiral resolution may be needed .
- Validation : Intermediate purity must be confirmed via TLC or LC-MS, as residual solvents or unreacted starting materials can affect downstream applications .
Q. How is purity assessed, and what impurities are commonly observed?
Purity is evaluated using:
- HPLC-UV/ELSD with pharmacopeial-grade columns (e.g., L1 or L7 phases per USP guidelines) .
- Impurity profiling : Trace levels of des-fluoro analogs or ester hydrolysis products (e.g., free carboxylic acids) may arise during synthesis or storage .
- Residual solvent analysis via GC-MS, particularly for intermediates synthesized using halogenated solvents .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s pharmacological activity?
The 6-fluoro group enhances:
- Lipophilicity , improving blood-brain barrier penetration for neuroactive applications (analogous to MPTP derivatives in Parkinson’s models ).
- Metabolic stability by resisting oxidative degradation, as seen in fluorinated isoquinoline analogs .
Methodological note : Comparative studies using non-fluorinated analogs (e.g., 6-hydroxy derivatives ) are essential to isolate fluorine-specific effects.
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Stereochemical variability : Enantiomers can exhibit divergent binding affinities (e.g., (1S) vs. (1R) configurations ). Use chiral HPLC to confirm stereoisomer ratios .
- Impurity interference : Trace des-fluoro or hydrolyzed impurities (e.g., carboxylic acids) may antagonize or potentiate activity. Cross-validate results with ultra-pure batches (>99% by HPLC) .
Q. How can synthetic protocols be optimized for scale-up without compromising stereochemical integrity?
- Flow chemistry : Continuous processing minimizes batch-to-batch variability in fluorination steps .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL derivatives) can enforce stereocontrol during carboxylate ester formation .
- In-line analytics : Real-time PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, monitor reaction progress and intermediate stability .
Q. What in vivo models are suitable for studying neuropharmacological effects?
While direct data on this compound is limited, structurally related tetrahydroisoquinolines are evaluated in:
- MPTP-induced Parkinson’s models : Assess dopaminergic neuron protection .
- Neuroinflammation assays : Microglial activation assays (e.g., LPS-stimulated BV2 cells) to probe anti-inflammatory activity .
Note : Pre-dose compound stability in physiological buffers must be confirmed via LC-MS to rule out hydrolysis .
Q. How do storage conditions impact long-term stability?
- Temperature : Store at -20°C under inert gas (argon) to prevent ester hydrolysis or fluorine loss .
- Light sensitivity : Amber vials are recommended, as fluorinated aromatics may undergo photodegradation .
- Validation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use crystal structures of homologous targets (e.g., monoamine oxidases or opioid receptors) to model fluorine’s electronic effects .
- MD simulations : Assess conformational flexibility of the tetrahydroisoquinoline ring in aqueous vs. membrane environments .
- QSAR models : Correlate substituent effects (e.g., 6-fluoro vs. 6-hydroxy) with activity trends from analog libraries .
Q. How are metabolic pathways elucidated for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
